molecular formula C11H19N3O3 B584097 5-[(Aminocarbonyl)imino]-1-propyl-2-pyrrolidineacetic Acid Methyl Ester CAS No. 1798431-88-5

5-[(Aminocarbonyl)imino]-1-propyl-2-pyrrolidineacetic Acid Methyl Ester

Cat. No.: B584097
CAS No.: 1798431-88-5
M. Wt: 241.291
InChI Key: LFZKJGADGPANFI-UKTHLTGXSA-N
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Description

5-[(Aminocarbonyl)imino]-1-propyl-2-pyrrolidineacetic Acid Methyl Ester is a complex organic compound with the molecular formula C11H19N3O3 and a molecular weight of 241.291 g/mol. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a carbamoylimino group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Aminocarbonyl)imino]-1-propyl-2-pyrrolidineacetic Acid Methyl Ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with an ester, followed by cyclization to form the pyrrolidine ring. The carbamoylimino group is then introduced through a reaction with a carbamoyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(Aminocarbonyl)imino]-1-propyl-2-pyrrolidineacetic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or carbamoylimino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(Aminocarbonyl)imino]-1-propyl-2-pyrrolidineacetic Acid Methyl Ester is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Aminocarbonyl)imino]-1-propyl-2-pyrrolidineacetic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function through allosteric modulation. These interactions can affect various biochemical pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simpler ester with different reactivity.

    Ethyl acetate: Another ester with similar applications but distinct properties.

    Methyl butyrate: Known for its pleasant odor and use in flavorings.

Uniqueness

5-[(Aminocarbonyl)imino]-1-propyl-2-pyrrolidineacetic Acid Methyl Ester stands out due to its unique combination of a pyrrolidine ring and a carbamoylimino group, which imparts specific chemical reactivity and biological activity. This makes it valuable in specialized research applications where other esters may not be suitable.

Properties

IUPAC Name

methyl 2-[(5E)-5-carbamoylimino-1-propylpyrrolidin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-3-6-14-8(7-10(15)17-2)4-5-9(14)13-11(12)16/h8H,3-7H2,1-2H3,(H2,12,16)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZKJGADGPANFI-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(CCC1=NC(=O)N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN\1C(CC/C1=N\C(=O)N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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